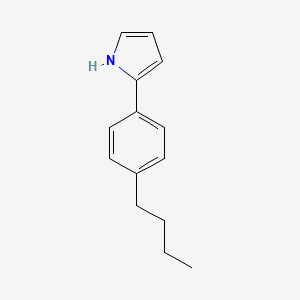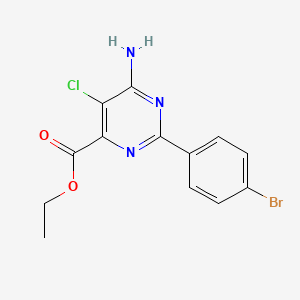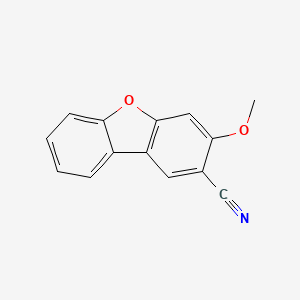
3-Methoxydibenzofuran-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxydibenzofuran-2-carbonitrile is a chemical compound belonging to the class of dibenzofurans, which are aromatic organic compounds characterized by a fused benzene and furan ring structure. This compound features a methoxy group (-OCH₃) attached to the third carbon of the dibenzofuran ring and a cyano group (-CN) attached to the second carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxydibenzofuran-2-carbonitrile typically involves the following steps:
Furan Synthesis: The starting material is often a furan derivative, which undergoes a series of reactions to introduce the methoxy and cyano groups.
Methoxylation: The furan ring is treated with a methoxy group donor, such as methanol, in the presence of a catalyst to introduce the methoxy group at the desired position.
Cyanation: The cyano group is introduced through a reaction with a cyanating agent, such as hydrogen cyanide (HCN) or a cyanide salt, under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The process involves continuous monitoring and control of reaction parameters to ensure product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxydibenzofuran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy and cyano groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the methoxy and cyano groups.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Derivatives with different functional groups replacing the methoxy and cyano groups.
Wissenschaftliche Forschungsanwendungen
3-Methoxydibenzofuran-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
3-Methoxydibenzofuran-2-carbonitrile is similar to other dibenzofuran derivatives, such as 2-methoxydibenzofuran-3-carbonitrile and 4-methoxydibenzofuran-2-carbonitrile. These compounds share the dibenzofuran core but differ in the position and type of substituents. The uniqueness of this compound lies in its specific arrangement of the methoxy and cyano groups, which can influence its chemical reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Methoxydibenzofuran-3-carbonitrile
4-Methoxydibenzofuran-2-carbonitrile
2-Methoxydibenzofuran-4-carbonitrile
3-Methoxydibenzofuran-4-carbonitrile
This comprehensive overview provides a detailed understanding of 3-Methoxydibenzofuran-2-carbonitrile, its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H9NO2 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
3-methoxydibenzofuran-2-carbonitrile |
InChI |
InChI=1S/C14H9NO2/c1-16-13-7-14-11(6-9(13)8-15)10-4-2-3-5-12(10)17-14/h2-7H,1H3 |
InChI-Schlüssel |
CIQMMXQMTQHJCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1C#N)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-(2-methylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357044.png)
![3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B15357048.png)
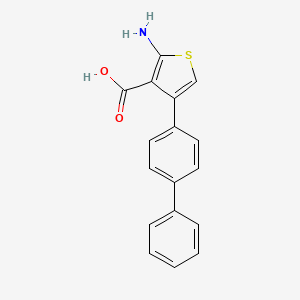
![3-[5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzonitrile](/img/structure/B15357057.png)
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
![7-benzoyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B15357061.png)

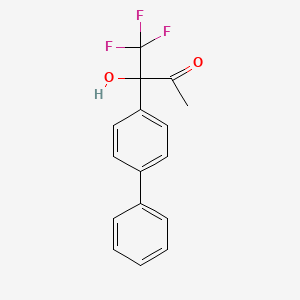

![N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide](/img/structure/B15357087.png)
![3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B15357093.png)
